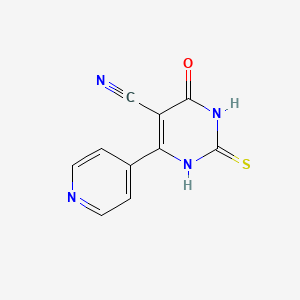

4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile

Description

4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile (C₁₁H₈N₄OS) is a pyrimidine derivative featuring a hydroxy group at position 4, a sulfanyl (thiol) group at position 2, a pyridin-4-yl substituent at position 6, and a carbonitrile group at position 4. Its molecular structure combines aromatic and polar functional groups, conferring unique physicochemical properties. The compound is also known by synonyms such as 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (CAS RN: 70638-52-7) . The pyridinyl and phenyl groups contribute to π-π stacking interactions, while the hydroxy and sulfanyl groups enable hydrogen bonding, influencing solubility and reactivity.

Properties

IUPAC Name |

4-oxo-6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4OS/c11-5-7-8(6-1-3-12-4-2-6)13-10(16)14-9(7)15/h1-4H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUIFCAXYLBGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C(=O)NC(=S)N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of a pyridine derivative with a nitrile group, which undergoes cyclization with a thiol-containing pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile has been explored for various scientific research applications:

Medicinal Chemistry: This compound has shown potential as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.

Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Biological Studies:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(pyridin-4-yl)-2-sulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The target compound’s hydroxy (-OH) and sulfanyl (-SH) groups enhance polarity and hydrogen-bonding capacity compared to alkylamino (e.g., isopropylamino) or methoxyethylsulfanyl substituents .

Molecular Weight and Bioavailability: The target compound (244.27 g/mol) is lighter than analogs like the diethylamino derivative (358.44 g/mol), suggesting better membrane permeability and bioavailability .

Synthetic Routes :

- The target compound’s synthesis likely involves condensation of thiourea derivatives with aldehydes or ketones, similar to methods for 2-[(2-Methoxyethyl)sulfanyl] analogs .

- Alkylation reactions (e.g., using bromoalkanes) are common for introducing sulfanyl groups, as seen in .

Physicochemical Properties

Key Trends:

- Hydrogen Bonding: The hydroxy and sulfanyl groups in the target compound enable stronger intermolecular interactions than alkylamino or chlorinated analogs, impacting crystal packing (e.g., centrosymmetric dimers via N–H⋯O bonds in related structures) .

- Lipophilicity: Compounds with bulky substituents (e.g., cyclohexylamino in ) exhibit higher logP values, reducing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.